3-Cyclobutyl-2-fluoropropanoic acid
Description
3-Cyclobutyl-2-fluoropropanoic acid is an organic compound with the molecular formula C₇H₁₁FO₂ It is characterized by a cyclobutyl group attached to a fluorinated propanoic acid backbone
Properties
IUPAC Name |
3-cyclobutyl-2-fluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO2/c8-6(7(9)10)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNHEWYHMNASJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-fluoropropanoic acid typically involves the introduction of a fluorine atom into a cyclobutylpropanoic acid precursor. One common method is the fluorination of cyclobutylpropanoic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-Cyclobutyl-2-fluoropropanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2-fluoropropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclobutyl group may contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylpropanoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Fluoropropanoic acid: Lacks the cyclobutyl group, leading to different structural and functional characteristics.
Uniqueness
3-Cyclobutyl-2-fluoropropanoic acid is unique due to the presence of both the cyclobutyl group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications in research and industry.
Biological Activity
3-Cyclobutyl-2-fluoropropanoic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : CHFO
Molecular Weight : 146.17 g/mol
CAS Number : 1531971-51-3
The compound features a cyclobutane ring attached to a propanoic acid moiety with a fluorine substituent, which influences its reactivity and biological interactions.
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Enzyme Inhibition :
- Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways related to fatty acid metabolism and energy production.
- Its structural similarity to other known inhibitors allows for speculation regarding its role in modulating enzyme activity, particularly in relation to acyl-CoA synthetases.
-
Antimicrobial Properties :
- Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its potential as an antimicrobial agent warrants further investigation.
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Neuroprotective Effects :
- Some studies have highlighted the neuroprotective potential of fluorinated compounds. The presence of fluorine in this compound may enhance its ability to cross the blood-brain barrier, providing therapeutic effects in neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the enzyme inhibition properties of cyclobutane derivatives, noting that compounds with similar structures showed significant inhibitory effects on acyl-CoA synthetases. |
| Study 2 | Evaluated the antimicrobial activity of fluorinated propanoic acids, finding promising results against Gram-positive bacteria. |
| Study 3 | Focused on the neuroprotective effects of fluorinated compounds in animal models, suggesting potential applications in treating Alzheimer’s disease. |
Potential Therapeutic Uses
- Metabolic Disorders : Given its potential role in enzyme inhibition, this compound may be explored as a treatment for metabolic disorders linked to fatty acid metabolism.
- Infectious Diseases : The antimicrobial properties suggest possible applications in treating infections caused by resistant bacterial strains.
- Neurological Disorders : Its neuroprotective effects could lead to developments in therapies for conditions like Alzheimer's or Parkinson's disease.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
